

# Physicochemical Characterization of 4-Nitroimidazole-5-carbonitrile: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 4-Nitroimidazole-5-carbonitrile

Cat. No.: B1530939

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## Introduction

**4-Nitroimidazole-5-carbonitrile** is a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and drug development.<sup>[1]</sup> Its molecular structure, featuring a nitroimidazole core coupled with a nitrile group, makes it a valuable scaffold and intermediate for the synthesis of various pharmaceutical agents.<sup>[1]</sup> Notably, the nitroimidazole moiety is a critical pharmacophore in a range of clinically used drugs, particularly for its efficacy against anaerobic bacteria and protozoa.<sup>[1]</sup> This activity is attributed to the nitro group, which, under anaerobic conditions, can be reduced to generate reactive radical species that induce DNA damage in pathogens.<sup>[1]</sup> Furthermore, this class of compounds is actively being explored for applications as radiosensitizers in cancer therapy, where they can enhance the efficacy of radiation treatment.<sup>[1]</sup>

This guide provides a comprehensive overview of the core physicochemical properties of **4-Nitroimidazole-5-carbonitrile**, along with detailed, field-proven protocols for its characterization. The methodologies described herein are designed to ensure scientific integrity and provide a self-validating system for researchers.

## Core Molecular and Physical Properties

A foundational understanding of a compound's properties is paramount for its application in synthesis and drug development. These parameters influence everything from reaction kinetics

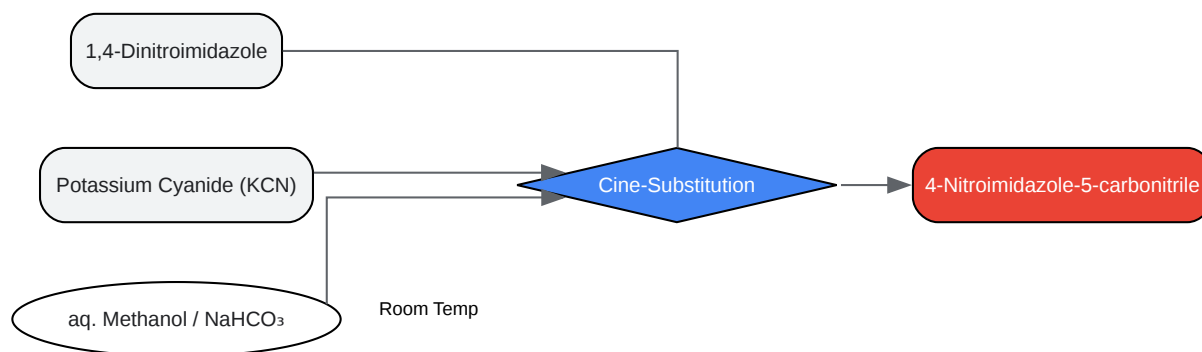
to formulation and bioavailability.

Property	Value	Source
Molecular Formula	C <sub>4</sub> H <sub>2</sub> N <sub>4</sub> O <sub>2</sub>	[2]
Molecular Weight	138.08 g/mol	[2]
CAS Number	208510-03-6	[2]
Predicted Boiling Point	540.4 ± 35.0 °C	
Predicted Density	1.63 ± 0.1 g/cm <sup>3</sup>	
Predicted pKa	4.27 ± 0.10	
Canonical SMILES	C1=NC(=C(N1)--INVALID-LINK--[O-])C#N	[2]
InChI Key	UNHKJVQFVZYKRW-UHFFFAOYSA-N	[2]

Note: Some physical properties, such as boiling point and density, are currently based on predictive models and await experimental verification.

## Synthesis and Purification Overview

**4-Nitroimidazole-5-carbonitrile** can be synthesized via a nucleophilic cine-substitution reaction. A reported method involves the reaction of 1,4-dinitroimidazoles with potassium cyanide in a solution of aqueous methanol, with sodium bicarbonate serving as a base.[3] This approach provides moderate to high yields and is noted for its simplicity.[3]



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**Figure 1:** Conceptual workflow for the synthesis of **4-Nitroimidazole-5-carbonitrile**.

Post-synthesis, purification is critical. Recrystallization from a suitable solvent system (e.g., ethanol/water mixtures) is a common and effective method. The purity of the final product should be rigorously assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and melting point analysis.

## Structural and Spectroscopic Characterization

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the molecular structure of an organic compound. For **4-Nitroimidazole-5-carbonitrile**, both <sup>1</sup>H (proton) and <sup>13</sup>C (carbon-13) NMR are essential for confirming the integrity of the imidazole ring and the positions of the substituents.

**Expert Insights:** The electron-withdrawing nature of both the nitro and nitrile groups will significantly deshield the protons and carbons in the imidazole ring, causing their signals to appear at a higher chemical shift (downfield) compared to unsubstituted imidazole. The single proton on the imidazole ring is expected to be a singlet.

**Illustrative Data** (from analog 1-Methyl-**4-nitroimidazole-5-carbonitrile**): While specific experimental NMR data for the title compound is not readily available in the literature, data from its N-methylated analog, 1-Methyl-**4-nitroimidazole-5-carbonitrile**, provides valuable comparative insight. A <sup>13</sup>C NMR spectrum for this analog has been reported.[4]

#### Protocol for $^1\text{H}$ and $^{13}\text{C}$ NMR Analysis:

- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO- $\text{d}_6$  or  $\text{CDCl}_3$ ). DMSO- $\text{d}_6$  is often a good choice for this class of compounds due to its high solubilizing power.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta$  0.00 ppm).
- **Instrument Setup:**
  - Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.
  - Acquire a  $^1\text{H}$  NMR spectrum, typically requiring 16-64 scans.
  - Acquire a broadband proton-decoupled  $^{13}\text{C}$  NMR spectrum. Due to the lower natural abundance of  $^{13}\text{C}$ , a larger number of scans (e.g., 1024 or more) will be necessary.
- **Data Processing:** Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
- **Spectral Interpretation:**
  - $^1\text{H}$  NMR: Identify the chemical shift ( $\delta$ ), integration (proton count), and multiplicity (singlet, doublet, etc.) for each signal.
  - $^{13}\text{C}$  NMR: Identify the chemical shift of each unique carbon atom.

## Mass Spectrometry (MS)

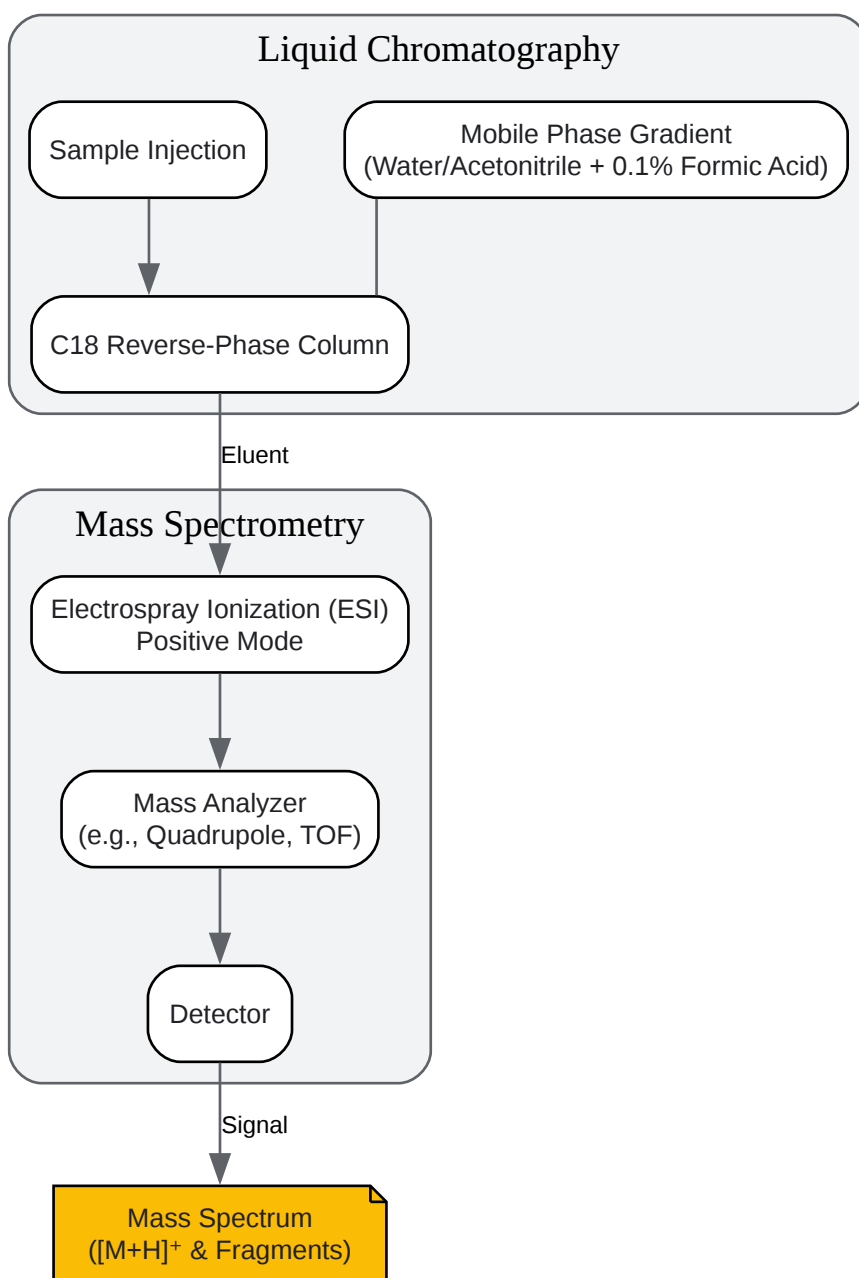
Mass spectrometry provides information about the mass-to-charge ratio ( $m/z$ ) of a molecule and its fragments, confirming the molecular weight and offering clues to its structure.

**Expert Insights:** Electron Ionization (EI) is a common technique that will likely cause fragmentation. Key fragmentation patterns for this molecule would involve the loss of the nitro group ( $\text{NO}_2$ ) and potentially the nitrile group ( $\text{CN}$ ). A study on isotopically labeled 4(5)-nitro-1H-imidazole-5(4)-carbonitriles provides a detailed analysis of these fragmentation pathways.[3]

Electrospray Ionization (ESI), a softer ionization technique, is more likely to show the protonated molecular ion peak  $[M+H]^+$ , which is invaluable for confirming the molecular weight.

Protocol for LC-MS Analysis:

- Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100  $\mu\text{g/mL}$ ) in a suitable solvent like methanol or acetonitrile.
- Chromatographic Separation (LC):
  - Use a C18 reverse-phase column.
  - Employ a gradient elution method with a mobile phase consisting of water (often with 0.1% formic acid to aid ionization) and an organic solvent like methanol or acetonitrile.
- Mass Spectrometric Detection (MS):
  - Ionize the sample using an ESI source in positive ion mode.
  - Acquire a full scan mass spectrum to identify the  $[M+H]^+$  ion (expected at  $m/z$  139.02).
  - Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and confirm structural features.



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- To cite this document: BenchChem. [Physicochemical Characterization of 4-Nitroimidazole-5-carbonitrile: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1530939#physicochemical-characterization-of-4-nitroimidazole-5-carbonitrile]

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